molecular formula C20H19N3O3 B10829443 E7016 CAS No. 1005412-29-2

E7016

Cat. No.: B10829443
CAS No.: 1005412-29-2
M. Wt: 349.4 g/mol
InChI Key: HAVFFEMDLROBGI-UHFFFAOYSA-N
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Description

Benzopyrano(4,3,2-de)phthalazin-3(2H)-one, 10-((4-hydroxy-1-piperidinyl)methyl)- (hereafter referred to by its systematic name) is a polycyclic heteroaromatic compound featuring a benzopyrano-phthalazinone core substituted with a 4-hydroxypiperidinylmethyl group at the 10-position. The compound has been identified in patent literature as part of combination therapies involving antibody-drug conjugates (ADCs), suggesting a role in targeting DNA repair pathways, such as poly(ADP-ribose) polymerase (PARP1) inhibition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVFFEMDLROBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902128-92-1, 1005412-29-2
Record name E-7016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902128921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GPI 21016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005412292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-7016
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8926C7ILX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzopyrano(4,3,2-de)phthalazin-3(2H)-one, 10-((4-hydroxy-1-piperidinyl)methyl)- typically involves multi-step organic reactions. The process may start with the formation of the benzopyrano core, followed by the introduction of the phthalazinone ring. The final step involves the attachment of the piperidinyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzopyrano(4,3,2-de)phthalazin-3(2H)-one, 10-((4-hydroxy-1-piperidinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, Benzopyrano(4,3,2-de)phthalazin-3(2H)-one, 10-((4-hydroxy-1-piperidinyl)methyl)- is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of Benzopyrano(4,3,2-de)phthalazin-3(2H)-one, 10-((4-hydroxy-1-piperidinyl)methyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzopyrano-Fused Heterocycles

The benzopyrano-phthalazinone core places this compound within a broader class of benzopyrano-fused heterocycles, which are explored for diverse pharmacological activities. Key analogs include:

  • Benzopyrano[4,3-d]pyrimidines: These compounds replace the phthalazinone moiety with a pyrimidine ring.
  • Benzopyranobenzothiazinones: Substitution with a benzothiazinone ring introduces sulfur into the heterocyclic system, which can influence redox activity and metabolic stability.
  • Indolo-pyrano-pyrimidinones: Synthesized via solvent-dependent cyclization, these derivatives incorporate indole and pyrimidinone units. The indole moiety may enhance intercalation with DNA or proteins, but the absence of a phthalazinone ring limits direct functional parallels .

Structural Differentiation: The target compound’s phthalazinone core provides a planar aromatic system that may favor intercalation or π-stacking interactions, while the 4-hydroxypiperidine group introduces a chiral center and hydrogen-bonding capacity absent in simpler benzopyrano analogs .

Piperidine/Piperazine-Containing Antineoplastic Agents

The 4-hydroxypiperidinylmethyl substituent is a critical pharmacophore shared with other antineoplastic agents. Notable comparisons include:

  • 10-((4-hydroxypiperidin-1-yl)methyl)chromeno(4,3,2-de)phthalazin-3(2H)-one: A structural isomer with a chromeno-phthalazinone core. The chromeno system (benzopyran) versus benzopyrano may alter ring strain and electron distribution, though both compounds are classified as supplementary antineoplastic concepts .
  • Piperazine/piperidine derivatives in pyrazino-pyrimidinones: Compounds such as 7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature piperidine substituents but lack the fused benzopyrano-phthalazinone scaffold. These molecules often target kinase pathways rather than PARP, highlighting functional divergence despite shared substituents .
  • However, their monocyclic structure contrasts with the polycyclic complexity of the target compound .

Pharmacological Implications: The 4-hydroxypiperidine group in the target compound may improve blood-brain barrier penetration compared to non-hydroxylated analogs, though this requires validation. Piperazine-containing analogs often exhibit enhanced metabolic stability but may lack the PARP1 affinity associated with the phthalazinone core .

Pharmacological Target Specificity

For example:

  • PARP1-specific agents: The reference to PARP1 (Uniprot: P09874) in the compound’s patent suggests a mechanism involving DNA repair inhibition, a strategy employed in BRCA-mutant cancers. This contrasts with benzopyrano-pyrimidines, which are more commonly associated with kinase modulation .

Comparative Data Table

Compound Core Structure Key Substituent Pharmacological Target Notable Features
Target Compound Benzopyrano-phthalazinone 4-hydroxypiperidinylmethyl PARP1, AXL-ADC Planar aromatic core, hydrogen-bond donor
Benzopyrano[4,3-d]pyrimidines Benzopyrano-pyrimidine Variable (e.g., aryl, alkyl) Kinases, Topoisomerases Nitrogen-rich, moderate solubility
10-((4-hydroxypiperidinyl)methyl)chromeno-phthalazinone Chromeno-phthalazinone 4-hydroxypiperidinylmethyl Supplementary antineoplastic Structural isomer, chromeno system
7-(1-methylpiperidin-4-yl)-pyrido-pyrimidinone Pyrido-pyrimidinone 1-methylpiperidin-4-yl Kinases (e.g., CDK, JAK) Monocyclic, kinase selectivity

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